4-(2-methoxyphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide
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Overview
Description
4-(2-methoxyphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzenesulfonamide core with methoxyphenoxy and trifluoroethyl substituents, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-methoxyphenol with phenyl isocyanate to form the intermediate 2-methoxyphenyl phenylcarbamate. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-methoxyphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(2-hydroxyphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide.
Reduction: Formation of this compound amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-methoxyphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with cell surface receptors, leading to downstream signaling effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-hydroxyphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide
- 4-(2-methoxyphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide amine derivative
- This compound substituted derivatives
Uniqueness
The uniqueness of this compound lies in its trifluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new molecules with enhanced biological activity.
Properties
IUPAC Name |
4-(2-methoxyphenoxy)-N-phenyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO4S/c1-28-19-9-5-6-10-20(19)29-17-11-13-18(14-12-17)30(26,27)25(15-21(22,23)24)16-7-3-2-4-8-16/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBJGOLEVCWCRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N(CC(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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